3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a 1,2,4-oxadiazole ring, a fluorophenyl group, and a thiophene moiety
Scientific Research Applications
3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the thiophene moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogenating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted fluorophenyl derivatives
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, disrupt bacterial cell wall synthesis, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(S)-GSK2920487A: This compound also contains a fluorophenyl group and a thiophene moiety, and is known for its anti-leishmanial activity.
Canagliflozin: Another compound with a similar structure, used as an SGLT2 inhibitor for the treatment of type 2 diabetes.
Uniqueness
3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a 1,2,4-oxadiazole ring and its potential applications across multiple fields. Its structural features confer distinct electronic properties and biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)12-17-14(20-18-12)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXKPKBPNQXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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